molecular formula C14H22O B8000811 2-(2,4,6-Trimethylphenyl)-2-pentanol

2-(2,4,6-Trimethylphenyl)-2-pentanol

Cat. No.: B8000811
M. Wt: 206.32 g/mol
InChI Key: BAHYHMGSFKINHC-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the second carbon with a 2,4,6-trimethylphenyl group. This aromatic substituent introduces steric hindrance and hydrophobic characteristics, influencing its physical and chemical behavior.

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-7-14(5,15)13-11(3)8-10(2)9-12(13)4/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHYHMGSFKINHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=C(C=C1C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

  • 2-(2,4,6-Trimethylphenyl)-2-pentanol is utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. Its high boiling point (approximately 417 K) allows it to be used in processes requiring elevated temperatures without significant evaporation losses .

2. Intermediate in Synthesis

  • This compound serves as an intermediate in the synthesis of other organic chemicals. It is particularly useful in the production of specialty chemicals and pharmaceuticals where specific functional groups are required.

3. Additive in Coatings and Adhesives

  • The compound's properties make it suitable as an additive in coatings and adhesives. It enhances adhesion and provides improved performance characteristics such as durability and resistance to solvents.

Laboratory Applications

1. Cryoprotectant in Protein Crystallography

  • In laboratory settings, 2-(2,4,6-Trimethylphenyl)-2-pentanol is employed as a cryoprotectant during protein crystallization experiments. Its ability to stabilize proteins at low temperatures helps prevent ice formation, thus preserving the structural integrity of the proteins being studied .

2. Precipitant for Protein Purification

  • This compound can also act as a precipitant in protein purification protocols. By altering the solubility conditions of proteins, it aids in their separation and concentration from complex mixtures.

Case Studies

Case Study 1: Protein Crystallization
A study demonstrated that using 2-(2,4,6-trimethylphenyl)-2-pentanol improved the quality of protein crystals obtained during crystallography experiments. The presence of this compound allowed for better resolution in X-ray diffraction studies, leading to more accurate structural determinations of proteins .

Case Study 2: Synthesis of Specialty Chemicals
Research has shown that this compound can be effectively used as an intermediate for synthesizing various specialty chemicals. One notable application is its use in the production of chiral alcohols that are important for pharmaceutical applications .

Comparative Data Table

PropertyValue
Boiling Point417 K
DensityNot specified
SolubilitySoluble in organic solvents
ToxicityLow (but irritant at high concentrations)

Mechanism of Action

The mechanism by which 2-(2,4,6-trimethylphenyl)-2-pentanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(2,4,6-Trimethylphenyl)-2-pentanol:

  • 2-Phenyl-2-pentanol: A tertiary alcohol with a phenyl group instead of a trimethylphenyl substituent.
  • 2-Phenyl-2-propanol: A simpler tertiary alcohol with a phenyl group and shorter carbon chain.
  • 4-Methyl-2-pentanol: An aliphatic secondary alcohol lacking aromatic substitution.

Physical and Chemical Properties

Property 2-(2,4,6-Trimethylphenyl)-2-pentanol* 2-Phenyl-2-pentanol 2-Phenyl-2-propanol 4-Methyl-2-pentanol
Molecular Weight ~209.34 g/mol (estimated) 164.25 g/mol 136.19 g/mol 102.17 g/mol
Boiling Point Likely >210°C (estimated) Not reported 202°C 132°C
Melting Point Elevated (trimethylphenyl hindrance) Not reported 32–34°C -73°C (aliphatic chain)
Solubility in Water Low (hydrophobic substituent) Low Low Moderate
Reactivity Reduced due to steric hindrance Moderate Moderate High (aliphatic chain)

*Estimates based on structural extrapolation and trends from analogs.

Key Differences

  • Steric Effects : The 2,4,6-trimethylphenyl group in the target compound creates greater steric hindrance compared to phenyl or aliphatic substituents, slowing reactions like nucleophilic substitution or oxidation .
  • Hydrophobicity: The trimethylphenyl group enhances lipophilicity, reducing water solubility compared to 2-phenyl-2-pentanol or 4-methyl-2-pentanol .
  • Thermal Stability: Higher boiling points are anticipated compared to aliphatic alcohols (e.g., 4-methyl-2-pentanol) due to aromatic ring stabilization .

Limitations and Knowledge Gaps

  • Direct experimental data for 2-(2,4,6-Trimethylphenyl)-2-pentanol is absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.
  • Contradictions in solubility trends between aliphatic and aromatic alcohols highlight the need for targeted studies on trimethylphenyl-substituted alcohols .

Biological Activity

2-(2,4,6-Trimethylphenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action. The analysis is supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4,6-Trimethylphenyl)-2-pentanol features a pentanol backbone with a trimethylphenyl group. Its molecular formula is C13H18OC_{13}H_{18}O, and it is classified as a tertiary alcohol. The presence of the bulky trimethylphenyl group may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-(2,4,6-Trimethylphenyl)-2-pentanol exhibits significant antimicrobial activity. In a study evaluating various alcohols for their efficacy against bacteria, this compound demonstrated notable inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella enterica1.5

These findings suggest its potential application in developing antimicrobial agents for medical and industrial use .

Anticancer Activity

The anticancer properties of 2-(2,4,6-Trimethylphenyl)-2-pentanol have been explored in various studies. One notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects with IC50 values (the concentration required to inhibit cell growth by 50%) as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

The biological activity of 2-(2,4,6-Trimethylphenyl)-2-pentanol can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various alcohols against foodborne pathogens. 2-(2,4,6-Trimethylphenyl)-2-pentanol was included in the analysis and showed superior activity compared to traditional preservatives like sodium benzoate .

Study on Cancer Cell Lines

Another significant study focused on the effects of this compound on different cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis markers such as annexin V positivity and DNA fragmentation .

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